Perfluorohexanoic Acid

Catalog No.
S569473
CAS No.
307-24-4
M.F
C6HF11O2
C5F11COOH
M. Wt
314.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohexanoic Acid

CAS Number

307-24-4

Product Name

Perfluorohexanoic Acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid

Molecular Formula

C6HF11O2
C5F11COOH

Molecular Weight

314.05 g/mol

InChI

InChI=1S/C6HF11O2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H,18,19)

InChI Key

PXUULQAPEKKVAH-UHFFFAOYSA-N

solubility

In water, 15,700 mg/L at ambient temperature

Synonyms

2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-hexanoic Acid; Undecafluoro-hexanoic Acid; 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoic Acid; NSC 5213; Perfluoro-1-pentanecarboxylic Acid; Undecafluorocaproic Acid; Undecafluorohexanoic Acid

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound Perfluorohexanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 15,700 mg/l at ambient temperature. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorohexanoic acid (PFHxA, CAS 307-24-4) is a six-carbon (C6) perfluoroalkyl carboxylic acid that serves as a critical short-chain replacement for legacy long-chain fluorosurfactants. Characterized by its extreme chemical stability, high electronegativity, and robust carbon-fluorine backbone, PFHxA provides exceptional surface tension reduction, thermal resistance, and chemical inertness. Unlike its eight-carbon predecessor (PFOA), PFHxA exhibits a highly favorable toxicokinetic profile with rapid mammalian clearance rates, making it the industry standard for manufacturers seeking high-performance fluorinated building blocks that align with modern environmental and regulatory constraints [1].

Research Fit

Certified reference material for PFAS quantification via LC-MS/MS

Short-chain PFCA comparator for toxicokinetic and mechanistic research

Regulatory compliance landscape (REACH Annex XVII) requires end-use verification

Generic substitution of PFHxA with either ultra-short-chain perfluoroalkyls (like the C4 PFBA) or non-fluorinated hydrocarbon surfactants routinely fails in high-performance applications. Hydrocarbon surfactants cannot replicate the ultra-low surface tensions (typically <20 mN/m) or the extreme chemical resistance required in harsh environments such as electroplating baths or fluoropolymer synthesis. Conversely, substituting with ultra-short-chain PFBA results in insufficient hydrophobicity and poor interfacial adsorption, forcing formulators to use commercially unviable bulk concentrations to achieve baseline wetting properties. PFHxA uniquely balances the necessary amphiphilic geometry for optimal micellization with a non-bioaccumulative clearance profile, making it functionally irreplaceable for compliant, high-efficacy surface treatments[1].

Substitution Risk

Toxicokinetic half-life differs markedly: PFHxA is eliminated in hours, while PFOA persists for hundreds of hours. Bioaccumulation profiles may not transfer.
Neurobehavioral and endocrine disruption endpoints are compound-specific. Generic PFAS substitution can misalign hazard assessments.
REACH Annex XVII restricts PFHxA in EU consumer articles; many short-chain PFAS lack comparable regulatory constraints.

Drastically Accelerated Biological Clearance vs. Legacy C8 Analogs

The primary procurement driver for PFHxA is its non-bioaccumulative profile compared to legacy long-chain perfluoroalkyls. Clinical and toxicokinetic studies demonstrate that the human serum elimination half-life of PFOA (C8) ranges from 2.7 to 3.8 years, leading to severe bioaccumulation. In stark contrast, PFHxA (C6) exhibits a geometric mean elimination half-life of approximately 32 days in humans. This rapid clearance rate prevents long-term physiological persistence while maintaining the necessary fluorinated chain length for industrial utility[1].

Evidence DimensionHuman serum elimination half-life
Target Compound Data~32 days (PFHxA)
Comparator Or Baseline2.7 to 3.8 years (PFOA)
Quantified DifferencePFHxA clears approximately 30 to 40 times faster than PFOA.
ConditionsHuman biological monitoring and toxicokinetic modeling

Allows chemical manufacturers to procure a highly effective fluorinated precursor that completely bypasses the severe regulatory restrictions and long-term liability associated with PFOA bioaccumulation.

In vivo half-life
Head-to-head
~24-fold shorter in male rats (9 h vs 215 h)
Supports lower bioaccumulation potential relative to PFOA
Rodent single-dose IV/oral study context

Superior Interfacial Adsorption and Surface Tension Reduction vs. C4 Analogs

While ultra-short-chain PFAS like PFBA (C4) clear the body quickly, they lack the hydrophobicity required for efficient surfactant performance. PFHxA and its derivatives achieve critical micelle concentrations (CMC) and surface tensions (often ~16-20 mN/m) that closely rival PFOA. In contrast, PFBA exhibits limited air-water interfacial adsorption due to its high aqueous solubility, requiring exponentially higher bulk concentrations to achieve the same surface coverage as PFHxA. This makes PFHxA the shortest viable chain length for demanding wetting and leveling applications [1].

Evidence DimensionSurface tension reduction and bulk concentration requirements
Target Compound DataPFHxA (C6) achieves ultra-low surface tensions (~16-20 mN/m) at standard industrial dosing.
Comparator Or BaselinePFBA (C4) requires significantly higher bulk concentrations for equivalent surface coverage.
Quantified DifferencePFHxA provides near-parity surface activity to C8 compounds, whereas C4 compounds suffer from severe adsorption deficits.
ConditionsAir-water interface tensiometry and micellization assays

Ensures that formulators do not have to drastically increase raw material volumes and costs, which is otherwise required when attempting to use C4 compounds as wetting agents.

Dermal IL-1α
Head-to-head
PFHxA: lower IL-1α, no significant difference from controls vs PFOA: significantly higher IL-1α (p < 0.001)
Reported lower irritation marker in human skin equivalents
In vitro 2.5 mM exposure over 6 days

Robust Performance in High-Salinity and Harsh Chemical Matrices

PFHxA-based formulations maintain their surfactant efficacy even in the presence of high electrolyte concentrations, a critical failure point for many non-fluorinated alternatives. In high-salinity matrices (e.g., artificial seawater or brackish conditions), the CMC of C6 fluorosurfactants is depressed by over 50%, which actually increases interfacial mass accumulation by up to a factor of 3 relative to ultrapure water. Hydrocarbon surfactants and weaker analogs often precipitate or lose surface activity under these harsh ionic conditions, whereas PFHxA leverages the salting-out effect to enhance its interfacial performance [1].

Evidence DimensionCritical Micelle Concentration (CMC) response to high salinity
Target Compound DataCMC depressed by >50%, increasing interfacial accumulation up to 3x in saline conditions.
Comparator Or BaselineNon-fluorinated hydrocarbon surfactants (prone to precipitation/inactivation in high salinity).
Quantified DifferencePFHxA maintains <20 mN/m surface tension in high ionic strength, outperforming hydrocarbon baselines.
ConditionsHigh salinity matrices (e.g., 100 mM NaCl or artificial seawater)

Critical for procurement in industrial firefighting foams (AFFF) and metal plating baths where high electrolyte concentrations destroy standard surfactant efficacy.

Zebrafish behavior
Head-to-head
PFHxA: no reported behavioral change vs PFOA: hyperactivity; PFBA: hypoactivity
Absence of locomotor phenotype in this developmental model
Zebrafish embryo exposure 0–400 ppb
Fish tissue level
Class-level
~34-fold lower max concentration (37.5 vs 1290 ng/g)
Supports lower aquatic bioaccumulation vs PFHxS
Synthesized from diverse fish studies
Liver potency rank
Modeled data
GenX > PFOA ≈ PFHxA ≈ PFBA
Similar internal-dose potency to PFOA; lower than GenX
Rat sub-chronic oral toxicity model
EU REACH Annex XVII
Regulatory
Restricted in consumer articles; ≤25 ppb sum PFHxA+salts
Regulatory compliance verification required for EU market
Phased enforcement from 2026–2029

Precursor for Compliant Aqueous Film-Forming Foams (AFFF)

Because PFHxA-derived surfactants maintain extreme surface activity and interfacial accumulation even in high-salinity environments, they are the premier choice for formulating next-generation, regulatory-compliant AFFF. They provide the necessary spreading coefficient over hydrocarbon fuels that C4 analogs cannot achieve, without the bioaccumulation risks of C8 legacy foams [1].

Wetting Agents in Fluoropolymer Synthesis

PFHxA is highly effective as a polymerization aid and wetting agent in the manufacturing of fluoropolymers. Its ability to lower surface tension to <20 mN/m ensures proper emulsion stability during synthesis, serving as a direct, drop-in replacement for PFOA while ensuring the final polymer products meet stringent environmental safety standards[2].

Surface Protectants and Leveling Agents for Harsh Environments

The robust carbon-fluorine backbone of PFHxA makes it ideal for use in harsh chemical environments, such as electroplating baths or industrial coatings. It resists degradation from strong oxidizing agents and extreme pH levels, providing consistent leveling and anti-cratering properties where traditional hydrocarbon surfactants would rapidly degrade or precipitate[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical reference standard
High-purity CRM for LC-MS/MS PFAS quantification
Method accuracy, matrix calibration, regulatory monitoring
Fluoropolymer processing aid
Polymerization compatibility in regions without broad PFHxA restriction
EU REACH Annex XVII compliance, end-market verification
Investigative toxicology research
Short-chain PFCA toxicokinetic comparator
Mechanistic endpoints, in vitro/in vivo model interpretation
Specialized industrial uses
Occupational exposure control, rapid biological elimination
Containment protocols, release monitoring, risk assessment review

Color/Form

Colorless liquid

XLogP3

3.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

313.98008905 Da

Monoisotopic Mass

313.98008905 Da

Boiling Point

157 °C

Heavy Atom Count

19

LogP

log Kow = 3.48 (est)

UNII

ZP34Q2220R

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Perfluorohexanoic acid (PFHxA) is one of a large group of compounds called perfluorinated chemicals (PFCs). It is a colorless liquid that is soluble in water. USE: PFCs, like PFHxA, are widely used to make everyday products more resistant to stains, grease and water. They may be used to keep food from sticking to cookware, to make sofas and carpets resistant to stains, to make clothes and mattresses more waterproof, and may also be used in some food packaging. EXPOSURE: Workers that produce or use PFHxA may breathe in dust or have direct skin contact. The general population may be exposed by breathing in dust, eating food, drinking water or handling products that contain PFHxA. If PFHxA is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from soil and water surfaces. It is expected to move easily to moderately through soil. PFHxA is not expected to build up in aquatic organisms. RISK: Data on the potential for PFHxA to produce toxic effects in humans were not available. Studies done in human cell cultures suggest that PFHxA may be less toxic than other PFCs. Nasal lesions were observed in mice repeatedly exposed to moderate levels of the sodium salt of PfHxA (sodium perfluorohexanoate; NaPFHx). Kidney and liver toxicity, decreased body weights, and decreased survival were observed in rats repeatedly exposed to high oral doses of PFHxA. Tumors were not induced in rats following lifetime oral exposure. PFHxA did not cause infertility, abortion, or birth defects in laboratory rats exposed to NaPFHx. The potential for PFHxA to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1.49 ± 0.06 [log Psd at 298.15 K (Pa)]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

307-24-4
21615-47-4

Absorption Distribution and Excretion

The amount of PFHxA eliminated in the feces in both mice and rats was negligible. After a single oral dose, 7-15.5 % of PFHx was eliminated in feces by mice and rats, and 10-13 % of APFHx was eliminated after repeated exposure.
73-90 % of the dose of PFHxA (as ammonium salt) was excreted by male and female mice via the urine within 48 hours of a single dose. After repeat dosing, irrespective of sex, 78-83 % was eliminated in the urine.
Urine is the main route of elimination of PFHxA. /Researchers/ reported that in mice, 100% of the oral dose of PFHxA was eliminated in 24 hours and 48 hours by males and females, respectively. In rats, 100 % of the oral dose administered dose was excreted in the urine after 24 hours in both males and females.
Absorption of PFHxA is rapid in rats and mice, Tmax was reported as 0.3-0.8 hours. The plasma elimination half-lives were short, but longer in male rats (1.5-1.7 hours) than females (0.5-0.7 hours). The half-life in mice was not measurable due to biphasic elimination. NH4 + PFHx was also rapidly and extensively absorbed in mice and rats.
For more Absorption, Distribution and Excretion (Complete) data for Perfluorohexanoic acid (8 total), please visit the HSDB record page.

Wikipedia

Perfluorohexanoic_acid

Biological Half Life

In rats, the half-life of PFHxA was 1 hour for males and females after i.v. administration and 2.5 hours after repeated oral dosing. The elimination half-lives in male and female monkeys were 5 and 2 hours, respectively.
The plasma elimination half-lives /of PFHxA/ were short, but longer in male rats (1.5-1.7 hours) than females (0.5-0.7 hours). The half-life in mice was not measurable due to biphasic elimination.
Elimination half-life of perfluorohexanoic acid(PFHxA) was 4.1 days.

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)
PFAS

Methods of Manufacturing

Long-chain perfluorocarboxylic acids are prepared by the Simons electrochemical fluorination of the corresponding acyl halide ... The acids are obtained by hydrolysis of the perfluoroacyl fluoride, followed by distillation. Some carbon - carbon bond scission occurs to form lower homologous acids along with inert fluorocarbons and cyclic ethers. The acid yield decreases with increasing chain length. /Long-chain perfluorocarboxylic acids/

General Manufacturing Information

Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-: ACTIVE
Perfluorohexanoic acid has been identified as a biodegradation product of an important class of surfactants known as polyethoxylated 2-perfluoroalkylethanols.

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST 537; Procedure: liquid chromatography/tandem mass spectrometry; Analyte: perfluorohexanoic acid; Matrix: drinking water; Detection Limit: 2 nanogram/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Light sensitive.

Interactions

... Perfluorohexanoic acid (PFHxA) and PFOA were used as model perfluorinated carboxylic acids (PFCAs) to characterize the major site of PFCA interaction in human sera. Using novel heteronuclear saturation transfer difference nuclear magnetic resonance spectroscopy experiments, human serum albumin (HSA) was identified as the major site of interaction for both PFHxA and PFOA in human sera. Heteronuclear single quantum coherence nuclear magnetic resonance experiments were then performed to interrogate site-specific interactions of PFHxA and PFOA with isolated HSA. Perfluorohexanoic acid was found to bind specifically to Sudlow's drug-binding site II, whereas PFOA interacted preferentially with Sudlow's drug-binding site I at the lower concentration, with additional interactions developing at the higher concentration. These experiments highlight the utility of nuclear magnetic resonance spectrometry as a tool to observe the in situ interactions of chemical contaminants with biological systems. Both PFCAs displaced the endogenous HSA ligand oleic acid at concentrations lower than observed for the drugs ibuprofen and phenylbutazone, which are established HSA ligands. Interactions between PFCAs and HSA may affect the pharmacokinetics and distribution of fatty acids and certain drugs in the human body and warrant further investigation.

Stability Shelf Life

Stable under recommended storage conditions.

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